

An In-depth Technical Guide to 4-Benzenesulfonyl-m-phenylenediamine

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Compound of Interest

Compound Name: 4-Benzenesulfonyl-m-phenylenediamine

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Compound Identification

IUPAC Name: N-(3-aminophenyl)benzenesulfonamide

CAS Numbers: 80-21-7, 104997-09-3

Chemical Formula: $C_{12}H_{12}N_2O_2S$

Molecular Weight: 248.30 g/mol

Synonyms: 3-Amino-N-phenylbenzenesulfonamide, 3-Aminobenzenesulfonanilide, Metanilanilide

Physicochemical and Spectroscopic Data

A summary of the key physical and spectroscopic properties of N-(3-aminophenyl)benzenesulfonamide is presented below. This data is crucial for its identification, purification, and structural elucidation.

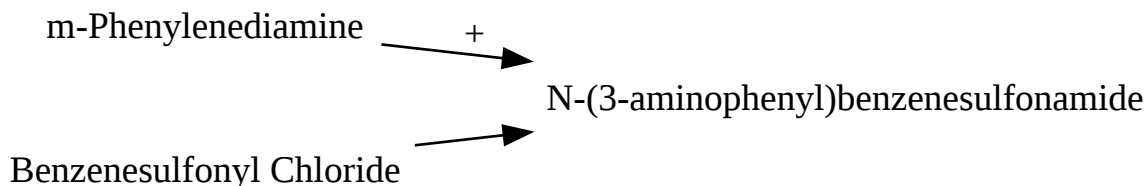
Property	Value	Reference
Appearance	White to off-white crystalline solid	[1]
Melting Point	117-121 °C (for the related methanesulfonamide)	[2]
Solubility	Soluble in water and various organic solvents	[1]
¹ H NMR (CDCl ₃ , 400 MHz)	δ 7.75-7.68 (m, 5H), 7.61 (s, 1H), 7.56 (s, 1H), 7.43-7.36 (m, 2H), 7.26 (d, J = 8.8 Hz, 1H), 7.16 (d, J = 7.6 Hz, 2H), 2.30 (s, 3H) (for a related N-arylbenzenesulfonamide)	[1]
¹³ C NMR (CDCl ₃ , 100 MHz)	δ 143.9, 138.0, 136.0, 130.0, 129.7, 127.3, 113.1, 110.7, 106.6, 55.3, 21.5 (for a related N-arylbenzenesulfonamide)	[1]
IR (KBr, cm ⁻¹)	3390–3323 (N-H asymm), 3279–3229 (N-H symm), 1344–1317 (SO ₂ asymm), 1187–1147 (SO ₂ symm), 924–906 (S-N) (typical ranges for arylsulfonamides)	[3]
Mass Spectrum (EI)	Molecular Ion (M ⁺) expected at m/z 248.06	

Note: Specific spectroscopic data for N-(3-aminophenyl)benzenesulfonamide was not available in the searched literature. The provided NMR data is for a closely related N-arylbenzenesulfonamide and typical IR ranges are given for arylsulfonamides.

Synthesis and Experimental Protocols

N-(3-aminophenyl)benzenesulfonamide can be synthesized via the reaction of m-phenylenediamine with benzenesulfonyl chloride. The following is a general experimental protocol based on standard procedures for the synthesis of sulfonamides.

Reaction Scheme:



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Caption: Synthesis of N-(3-aminophenyl)benzenesulfonamide.

Materials:

- m-Phenylenediamine
- Benzenesulfonyl chloride
- Pyridine or other suitable base
- Dichloromethane or other suitable solvent
- Hydrochloric acid (HCl)
- Sodium bicarbonate (NaHCO_3)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Solvents for recrystallization (e.g., ethanol/water)

Procedure:

- Reaction Setup: In a round-bottom flask, dissolve m-phenylenediamine in a suitable solvent such as dichloromethane. Add a base, like pyridine, to the solution. The base acts as a

scavenger for the HCl generated during the reaction.

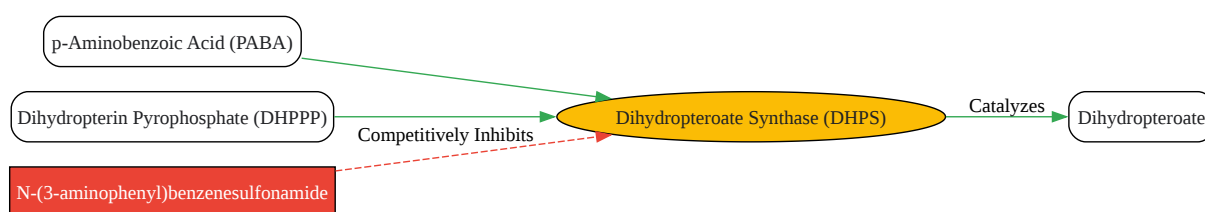
- **Addition of Benzenesulfonyl Chloride:** Slowly add benzenesulfonyl chloride to the stirred solution of m-phenylenediamine and base. The reaction is typically carried out at room temperature or cooled in an ice bath to control the exothermic reaction.
- **Reaction Monitoring:** The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting materials are consumed.
- **Work-up:**
 - Once the reaction is complete, wash the reaction mixture with dilute HCl to remove excess pyridine and any unreacted m-phenylenediamine.
 - Subsequently, wash with a saturated solution of sodium bicarbonate to neutralize any remaining acid.
 - Wash with brine (saturated NaCl solution).
 - Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
- **Purification:**
 - Filter the drying agent and evaporate the solvent under reduced pressure to obtain the crude product.
 - The crude N-(3-aminophenyl)benzenesulfonamide can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure product.

Potential Biological Activity and Signaling Pathways

Benzenesulfonamide derivatives are a well-established class of compounds with a broad range of biological activities. While specific studies on N-(3-aminophenyl)benzenesulfonamide are limited in the available literature, its structural motifs suggest potential interactions with key biological targets, particularly in the context of drug development.

Dihydropteroate Synthase (DHPS) Inhibition

Sulfonamides are classic inhibitors of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folate synthesis pathway.[4] This pathway is crucial for the biosynthesis of nucleic acids, and its inhibition leads to a bacteriostatic effect.[4] The general mechanism involves the sulfonamide acting as a competitive inhibitor of the natural substrate, p-aminobenzoic acid (pABA).[5][6]



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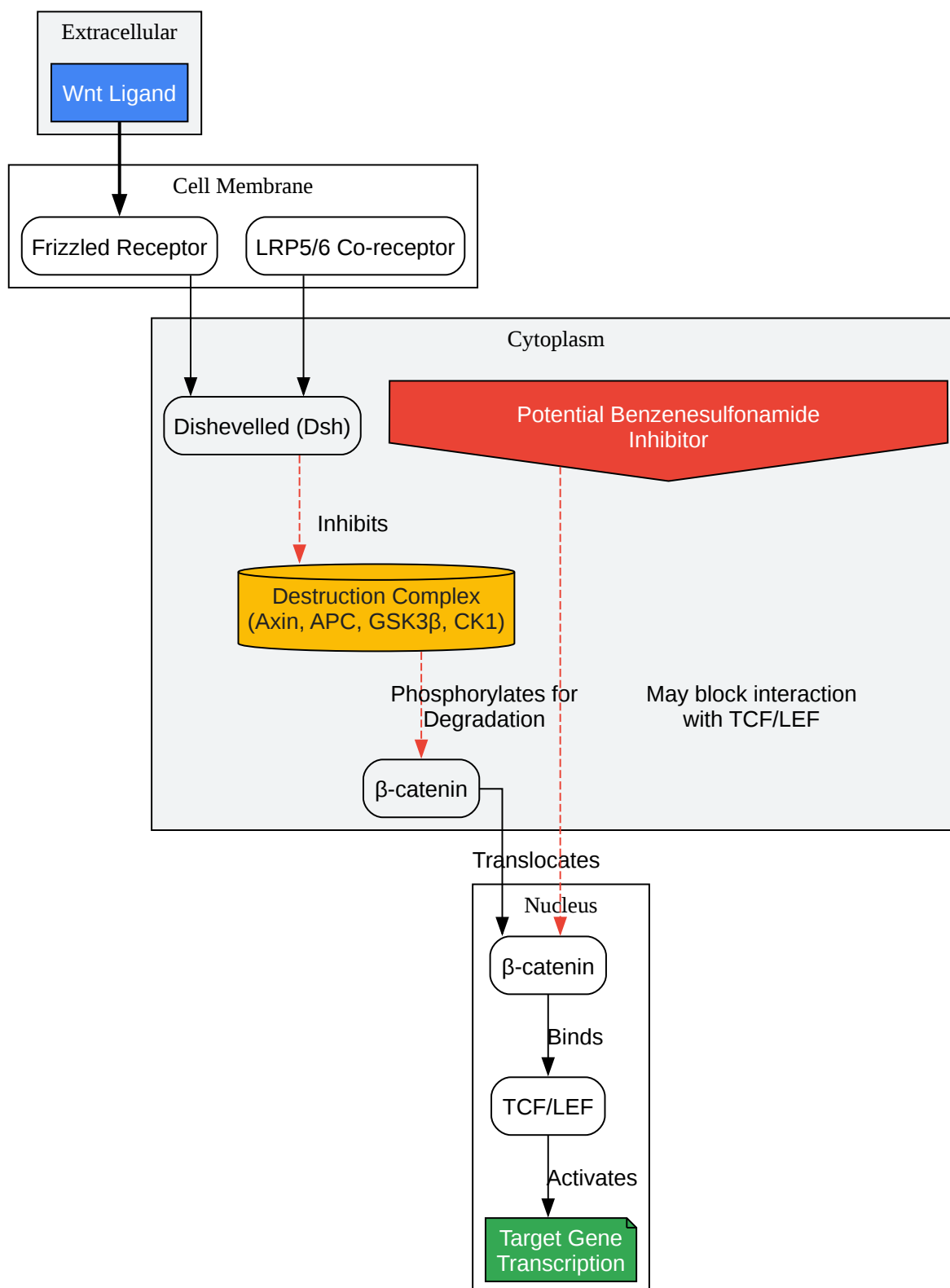
Caption: Competitive inhibition of DHPS by sulfonamides.

Carbonic Anhydrase (CA) Inhibition

Many benzenesulfonamide derivatives are potent inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes involved in various physiological processes, including pH regulation and CO₂ transport.[7][8][9] Certain CA isoforms, such as CA IX and CA XII, are overexpressed in various cancers and are considered important targets for anticancer drug development.[7][8] The inhibitory mechanism typically involves the sulfonamide group coordinating to the zinc ion in the active site of the enzyme.

Wnt/ β -catenin Signaling Pathway Modulation

The Wnt/ β -catenin signaling pathway is a critical regulator of cell proliferation, differentiation, and survival.[10][11] Its dysregulation is implicated in the development and progression of numerous cancers.[12][13] Some small molecules, including certain sulfonamide-containing compounds, have been identified as inhibitors of this pathway.[10] These inhibitors can act at various points in the pathway, such as by disrupting the interaction between β -catenin and its transcriptional co-activators.



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Caption: Potential inhibition point in the Wnt/β-catenin pathway.

Applications in Drug Development

The structural features of N-(3-aminophenyl)benzenesulfonamide make it a versatile scaffold in medicinal chemistry. Its potential to interact with multiple biological targets, as outlined above, suggests its utility as a lead compound for the development of novel therapeutics in areas such as:

- **Antibacterials:** By targeting DHPS, derivatives of this compound could be developed as novel antibiotics.
- **Anticancer Agents:** Inhibition of carbonic anhydrases (especially tumor-associated isoforms) and the Wnt/ β -catenin pathway are promising strategies in oncology.
- **Other Therapeutic Areas:** The diverse biological activities of sulfonamides suggest potential applications in treating other conditions, including inflammatory diseases and neurological disorders.

Further research, including detailed biological screening and structure-activity relationship (SAR) studies, is warranted to fully elucidate the therapeutic potential of N-(3-aminophenyl)benzenesulfonamide and its derivatives.

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